molecular formula C21H19ClN2O2S B2529047 N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline CAS No. 478048-59-8

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline

Cat. No.: B2529047
CAS No.: 478048-59-8
M. Wt: 398.91
InChI Key: JNFAEWUOQPDFRG-ZHZULCJRSA-N
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Description

N-[(Z)-2-(Benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline (CAS: 478048-59-8) is a structurally complex compound featuring a Z-configured ethenyl bridge connecting a benzenesulfonyl group, a 6-chloropyridinyl moiety, and a 3,4-dimethylaniline substituent. Its molecular formula is approximately C₂₀H₁₇ClN₂O₂S, with a molecular weight of ~384.57 g/mol. The compound is primarily used in research settings, as indicated by supplier data . Key structural attributes include:

  • 6-Chloropyridinyl ring: Introduces electron-withdrawing effects and halogen-mediated reactivity.

Properties

IUPAC Name

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-15-8-10-18(12-16(15)2)23-14-20(17-9-11-21(22)24-13-17)27(25,26)19-6-4-3-5-7-19/h3-14,23H,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFAEWUOQPDFRG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(/C2=CN=C(C=C2)Cl)\S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or chloropyridinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Configuration Molecular Formula Molecular Weight (g/mol)
Target Compound Benzenesulfonyl, 6-chloropyridinyl, 3,4-dimethylaniline Z C₂₀H₁₇ClN₂O₂S 384.57
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Methoxystyryl, 5-chloro-8-hydroxyquinolinyl, methoxybenzenesulfonamide E C₂₅H₂₁ClN₂O₄S 487.96
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a) Trimethylbenzylidene, cyano, thiazolo-pyrimidine core Z C₂₀H₁₀N₄O₃S 386.38
CS-0309467 Dihydrobenzodioxin, methoxy, dimethylaminophenyl - C₂₃H₂₅N₃O₃ 391.46

Key Observations :

  • The Z-configuration in the target compound distinguishes it from E-isomers (e.g., IIIa), which may exhibit steric and electronic differences in receptor binding .
  • Chlorinated aromatic systems (target compound and IIIa) enhance electrophilicity compared to non-halogenated analogs like CS-0309467 .
  • Sulfonamide/sulfonyl groups (target compound, IIIa) improve solubility in polar solvents, whereas cyano groups (11a) increase dipole moments .

Physicochemical Properties

Property Target Compound IIIa 11a CS-0309467
Solubility Moderate (sulfonyl) High (methoxy groups) Low (cyano, aromatic) Moderate (dioxin)
IR Peaks S=O (~1350 cm⁻¹) O-H (~3200 cm⁻¹) CN (~2219 cm⁻¹) N/A
Toxicity 3,4-Dimethylaniline hazard Not reported Not reported Research use only

Key Findings :

  • The 3,4-dimethylaniline group in the target compound raises toxicity concerns, necessitating careful handling .
  • Methoxy substituents in IIIa improve aqueous solubility, whereas the target compound’s lipophilic 6-chloropyridinyl group may favor membrane penetration.

Biological Activity

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H16ClN2O2S
  • Molecular Weight : 344.84 g/mol

The presence of a benzenesulfonyl group and a chloropyridine moiety suggests that this compound may interact with biological targets through multiple pathways.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are implicated in cancer progression. For instance, derivatives have been reported to induce apoptosis in cancer cell lines by increasing acetylated histones and activating tumor suppressor genes .
  • Antitumor Activity : Studies on related compounds demonstrated significant antitumor effects in xenograft models. These compounds were able to induce cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines, suggesting that this compound may exhibit similar properties .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Activity Description Reference
HDAC InhibitionPotent inhibition of human class I HDAC isoforms; induces apoptosis in cancer cells
Antitumor EfficacyEffective in vivo antitumor activity in xenograft models; induces G1 arrest
CytotoxicityExhibits cytotoxic effects on various cancer cell lines
Pharmacokinetic ProfileFavorable pharmacokinetics with low hERG channel inhibition

Case Studies

  • Case Study on Anticancer Potential : A study investigated the effects of a series of benzamide derivatives, including those related to this compound. The results showed that these compounds significantly inhibited tumor growth in mouse models and enhanced the immune response against tumors .
  • Pharmacological Evaluation : Another study evaluated the pharmacological properties of similar compounds, demonstrating their potential as therapeutic agents targeting HDACs. The findings highlighted the importance of structural modifications for enhancing bioactivity and reducing toxicity .

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